molecular formula C23H24N4S B11444319 N-(2,6-dimethylphenyl)-5,7-dimethyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

N-(2,6-dimethylphenyl)-5,7-dimethyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11444319
M. Wt: 388.5 g/mol
InChI Key: KYYVAWKNDLZQTP-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-5,7-dimethyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is a synthetic organic compound belonging to the class of imidazo[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a fused bicyclic system with both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-5,7-dimethyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dimethylphenylamine with 4-(methylsulfanyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 2,4,6-trimethylpyrimidine under acidic conditions to yield the desired imidazo[1,2-a]pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-5,7-dimethyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazo[1,2-a]pyrimidine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazo[1,2-a]pyrimidine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-5,7-dimethyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-5,7-dimethyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or disrupt the function of bacterial cell walls, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-5,7-dimethyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine stands out due to its unique combination of substituents, which may enhance its bioactivity and specificity compared to other imidazo[1,2-a]pyrimidine derivatives

Properties

Molecular Formula

C23H24N4S

Molecular Weight

388.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5,7-dimethyl-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C23H24N4S/c1-14-7-6-8-15(2)20(14)25-22-21(18-9-11-19(28-5)12-10-18)26-23-24-16(3)13-17(4)27(22)23/h6-13,25H,1-5H3

InChI Key

KYYVAWKNDLZQTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C(=CC(=N3)C)C)C4=CC=C(C=C4)SC

Origin of Product

United States

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